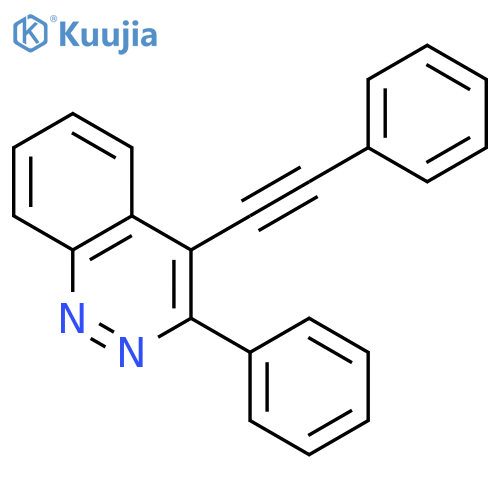

Cas no 212778-67-1 (3-Phenyl-4-(phenylethynyl)cinnoline)

212778-67-1 structure

商品名:3-Phenyl-4-(phenylethynyl)cinnoline

3-Phenyl-4-(phenylethynyl)cinnoline 化学的及び物理的性質

名前と識別子

-

- 3-PHENYL-4-(2-PHENYLETHYNYL)CINNOLINE

- 3-Phenyl-4-(phenylethynyl)cinnoline

- 212778-67-1

-

- インチ: InChI=1S/C22H14N2/c1-3-9-17(10-4-1)15-16-20-19-13-7-8-14-21(19)23-24-22(20)18-11-5-2-6-12-18/h1-14H

- InChIKey: ULLQOFXITVPNGR-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=NN=C3C=CC=CC3=C1C#CC4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 306.115698455Da

- どういたいしつりょう: 306.115698455Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 461

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 25.8Ų

3-Phenyl-4-(phenylethynyl)cinnoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A520117-1g |

3-Phenyl-4-(phenylethynyl)cinnoline |

212778-67-1 | 95+% | 1g |

$1237.0 | 2025-02-25 | |

| Alichem | A019117086-1g |

3-Phenyl-4-(phenylethynyl)cinnoline |

212778-67-1 | 95% | 1g |

$1200.50 | 2023-09-02 | |

| Chemenu | CM514679-1g |

3-Phenyl-4-(phenylethynyl)cinnoline |

212778-67-1 | 95% | 1g |

$*** | 2023-03-30 |

3-Phenyl-4-(phenylethynyl)cinnoline 関連文献

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

212778-67-1 (3-Phenyl-4-(phenylethynyl)cinnoline) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:212778-67-1)3-Phenyl-4-(phenylethynyl)cinnoline

清らかである:99%

はかる:1g

価格 ($):1113.0